molecular formula C10H19ClN2O3 B1435511 Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride CAS No. 1593136-53-8

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride

Cat. No.: B1435511
CAS No.: 1593136-53-8
M. Wt: 250.72 g/mol
InChI Key: TVMQMKJHBOHTIA-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18N2O3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine-3-carboxylic acid with methyl chloroformate and subsequent treatment with 2-aminopropanoic acid. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate
  • Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate sulfate

Uniqueness

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-7(11)9(13)12-5-3-4-8(6-12)10(14)15-2;/h7-8H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMQMKJHBOHTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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